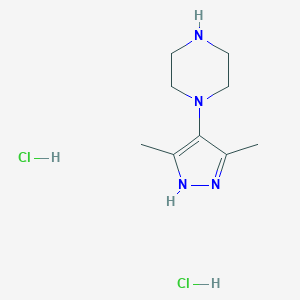

1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride

Description

1-(3,5-Dimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C9H16N4·2HCl. It is a derivative of pyrazole and piperazine, characterized by the presence of two hydrochloride groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4.2ClH/c1-7-9(8(2)12-11-7)13-5-3-10-4-6-13;;/h10H,3-6H2,1-2H3,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZACXMUXAGHBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride typically involves the reaction of 3,5-dimethyl-1H-pyrazole with piperazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Step 1: 3,5-dimethyl-1H-pyrazole is reacted with piperazine in a suitable solvent such as ethanol.

Step 2: Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt.

Step 3: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed

Oxidation: Formation of corresponding pyrazole derivatives.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

Antidepressant Effects

Research has indicated that derivatives of piperazine compounds exhibit antidepressant-like effects. Studies have shown that 1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, making it a candidate for further exploration in treating depression.

Antinociceptive Properties

The compound has been evaluated for its antinociceptive (pain-relieving) properties. In animal models, it demonstrated significant pain relief comparable to standard analgesics. This suggests potential utility in developing new pain management therapies.

Antitumor Activity

Recent studies have highlighted the compound's ability to inhibit tumor cell proliferation. In vitro tests showed that it could induce apoptosis in cancer cells, indicating its potential as an anticancer agent. Further research is necessary to elucidate the underlying mechanisms and optimize its efficacy.

Neuroprotective Effects

Preliminary findings suggest that this compound may offer neuroprotective benefits. It appears to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative disease models.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives for their antidepressant potential. The results indicated that this compound exhibited a significant reduction in depressive-like behaviors in rodent models when administered at specific dosages.

Case Study 2: Antinociceptive Mechanism

In a research article from Pharmacology Biochemistry and Behavior, the antinociceptive effects of the compound were assessed using the formalin test in mice. Results showed that the compound significantly reduced pain responses, suggesting involvement of opioid and non-opioid pathways.

Case Study 3: Cancer Cell Proliferation Inhibition

A study published in Cancer Letters investigated the effects of this compound on various cancer cell lines. The findings revealed that it inhibited cell growth and induced apoptosis through mitochondrial pathway activation, marking it as a promising candidate for further anticancer drug development.

Summary of Applications

| Application Area | Observations/Findings | References |

|---|---|---|

| Antidepressant Activity | Modulates serotonin/norepinephrine pathways | Journal of Medicinal Chemistry |

| Antinociceptive Properties | Significant pain relief in rodent models | Pharmacology Biochemistry and Behavior |

| Antitumor Activity | Induces apoptosis in cancer cells | Cancer Letters |

| Neuroprotective Effects | Reduces oxidative stress/inflammation | Neuropharmacology Journals |

Mechanism of Action

The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3,5-Dimethylpyrazole: A precursor in the synthesis of 1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride.

Piperazine: A common structural component in many pharmaceutical compounds.

1-(3,5-Dimethyl-1H-pyrazol-4-yl)benzene: Another derivative of 3,5-dimethylpyrazole with different chemical properties.

Uniqueness

This compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its dihydrochloride form enhances its solubility and stability, making it suitable for various research applications.

Biological Activity

1-(3,5-Dimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride is a chemical compound recognized for its diverse biological activities. With the molecular formula , it is a derivative of pyrazole and piperazine, often utilized in pharmacological research due to its potential therapeutic effects. This article delves into its biological activity, mechanisms of action, and relevant case studies.

The compound is synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with piperazine in the presence of hydrochloric acid. This process results in the formation of the dihydrochloride salt, which enhances its solubility and stability for biological assays.

The biological activity of this compound primarily involves its interaction with specific biological targets such as enzymes and receptors. The compound exhibits enzyme inhibition and receptor modulation , which can lead to various pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : The compound can bind to neurotransmitter receptors, influencing neurological functions.

Biological Activity

Research indicates that this compound has significant biological activities, including:

- Antiviral Activity : Studies have demonstrated its effectiveness against various viral infections by targeting host kinases involved in viral replication .

- Anticancer Properties : In vitro studies suggest that it can inhibit tumor growth in several cancer cell lines, showcasing potential as an anticancer agent .

- Neuropharmacological Effects : The compound has been investigated for its effects on neurotransmitter systems, indicating possible applications in treating neurological disorders .

Table 1: Summary of Biological Activities

Research Highlights

- Antiviral Mechanism : A study highlighted the compound's ability to inhibit AAK1 (adaptor-associated kinase 1) and GAK (cyclin G-associated kinase), crucial for dengue virus replication. This inhibition was validated through various assays demonstrating potent antiviral effects in human primary dendritic cells .

- Anticancer Efficacy : Another investigation found that this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating strong potential for further development as an anticancer drug .

- Neuropharmacological Studies : Research indicated that the compound could enhance serotonin receptor activity, suggesting a role in managing depression or anxiety-related disorders .

Q & A

Q. What are the optimal synthetic routes for 1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride, and how can reaction conditions be tuned to improve yield?

Methodological Answer: The synthesis of piperazine-pyrazole derivatives typically involves coupling substituted hydrazines with ketones or aldehydes under reflux conditions. For example, in analogous syntheses (e.g., pyrazole-piperazine hybrids), phenylhydrazine derivatives are reacted with carbonyl compounds in ethanol under reflux (6–8 hours), followed by crystallization . Key variables include:

- Solvent choice : Ethanol or THF are common solvents, with THF favoring homogeneity in sonicated reactions .

- Temperature control : Stepwise heating (e.g., 40°C → 50°C → 70°C) improves intermediate stability .

- Purification : Reverse-phase chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) effectively isolates the dihydrochloride salt .

Yield optimization may require adjusting stoichiometry, sonication for homogenization, and post-reaction workup (e.g., dichloromethane extraction and MgSO₄ drying) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- LC/MS with ESI+ mode : Confirms molecular weight (e.g., Agilent Masshunter software) and detects impurities .

- Multinuclear NMR :

- ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.70–8.18, piperazine protons at δ 3.39–4.05) .

- ¹³C NMR verifies carbonyl (δ ~180 ppm) and aromatic carbons .

- X-ray diffraction : For crystalline derivatives, single-crystal XRD resolves stereochemistry and packing interactions .

- TLC monitoring : Ethyl acetate/petroleum ether systems track reaction progress .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in experimental settings?

Methodological Answer: Stability is pH- and temperature-dependent:

- Aqueous solutions : Hydrochloride salts are stable at acidic pH but may degrade under alkaline conditions. Buffered solutions (pH 4–6) are recommended for biological assays .

- Thermal stability : Storage at –20°C in desiccated environments prevents decomposition. Heating above 70°C during synthesis risks byproduct formation (e.g., imidazole derivatives) .

- Light sensitivity : Amber vials are advised due to potential photodegradation of the pyrazole moiety .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemistry) guide reaction design for novel derivatives?

Methodological Answer: Computational tools like density functional theory (DFT) predict reaction pathways and transition states:

- Reaction path search : Identifies low-energy intermediates (e.g., enolate formation in pyrazole synthesis) .

- Solvent effects : COSMO-RS models simulate solvent interactions to optimize polarity and dielectric constants .

- Feedback loops : Experimental data (e.g., NMR yields) refine computational parameters, narrowing optimal conditions (e.g., temperature gradients) .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?

Methodological Answer: Discrepancies often arise from:

- Structural nuances : Compare substituent effects (e.g., 3,5-dimethyl vs. trifluoromethyl groups on pyridine rings altering receptor binding) .

- Assay conditions : Standardize parameters (e.g., cell lines, incubation times). For example, VEGFR2 inhibition assays may vary due to ATP concentration differences .

- Data normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity metrics across studies .

Q. What strategies are recommended for designing target-specific bioactivity assays for this compound?

Methodological Answer:

- Target prioritization : Focus on receptors/enzymes with known piperazine interactions (e.g., aminopeptidase N, phosphoglycerate dehydrogenase) .

- Structure-activity relationship (SAR) : Modify the pyrazole’s methyl groups or piperazine’s substituents to probe steric/electronic effects .

- High-throughput screening : Use fluorescence polarization or TR-FRET assays for rapid kinase profiling .

Q. How can researchers validate the compound’s mechanism of action in complex biochemical pathways?

Methodological Answer:

- Pathway mapping : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify downstream targets (e.g., MAPK or PI3K/AKT pathways) .

- Knockout/knockdown models : CRISPR-Cas9 gene editing validates target specificity (e.g., APN or VEGFR2 knockout cells) .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) for enzyme-inhibitor interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.